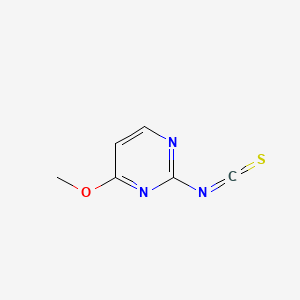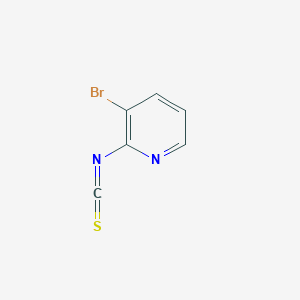
1-(5-Chloro-2-benzoxazolyl)-2-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-benzoxazolyl)-2-propanone is an organic compound characterized by the presence of a benzoxazole ring substituted with a chlorine atom at the 5-position and a propanone group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-benzoxazolyl)-2-propanone typically involves the reaction of 5-chloro-2-aminophenol with acetic anhydride to form the benzoxazole ring. This intermediate is then reacted with propanone under specific conditions to yield the final product. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or distillation to achieve the required quality standards for commercial use.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Chloro-2-benzoxazolyl)-2-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The chlorine atom in the benzoxazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce various reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-benzoxazolyl)-2-propanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(5-Chloro-2-benzoxazolyl)-2-propanone exerts its effects involves interactions with specific molecular targets. The benzoxazole ring can interact with various enzymes and receptors, influencing biochemical pathways. The chlorine substituent and propanone group contribute to the compound’s reactivity and binding affinity, making it a valuable tool in research and development.
Comparación Con Compuestos Similares
- 3-(5-Chloro-2-benzoxazolyl)benzenamine
- 3-(5-Chloro-2-benzoxazolyl)-7-(diethylamino)-2H-1-benzopyran-2-one
Comparison: 1-(5-Chloro-2-benzoxazolyl)-2-propanone is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it offers distinct reactivity and potential applications. For instance, while 3-(5-Chloro-2-benzoxazolyl)benzenamine is primarily used in the synthesis of dyes and pigments, this compound is more versatile in its applications across different scientific fields.
Propiedades
Fórmula molecular |
C10H8ClNO2 |
|---|---|
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
1-(5-chloro-1,3-benzoxazol-2-yl)propan-2-one |
InChI |
InChI=1S/C10H8ClNO2/c1-6(13)4-10-12-8-5-7(11)2-3-9(8)14-10/h2-3,5H,4H2,1H3 |
Clave InChI |
KRWPOIBIIMUZPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=NC2=C(O1)C=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


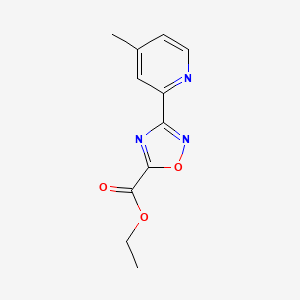
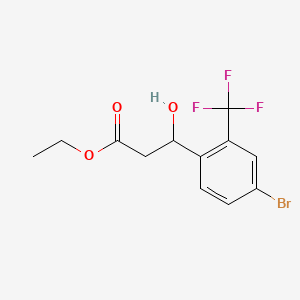
![6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13682159.png)


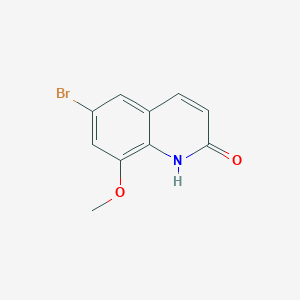

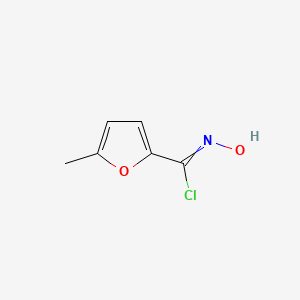
![1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13682191.png)
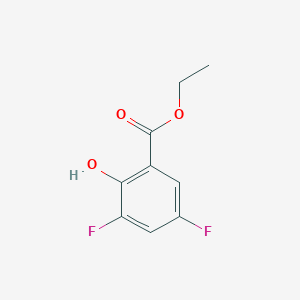
![1-Oxaspiro[5.6]dodecan-4-one](/img/structure/B13682207.png)
![3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13682217.png)
